3-Heptenoic acid, methyl ester
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Overview
Description
3-Heptenoic acid, methyl ester is an organic compound with the molecular formula C8H14O2. It is an ester derived from 3-heptenoic acid and methanol. Esters are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound is also known by other names such as methyl 3-heptenoate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including 3-heptenoic acid, methyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-heptenoic acid chloride reacts with methanol to form this compound. The reaction typically requires a catalyst, such as a mineral acid, to proceed efficiently .
Industrial Production Methods
Industrial production of esters often involves the esterification of carboxylic acids with alcohols in the presence of a strong acid catalyst. For this compound, the process involves heating 3-heptenoic acid with methanol in the presence of sulfuric acid or another strong acid catalyst. The reaction is reversible, so an excess of methanol is used to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
3-Heptenoic acid, methyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 3-Heptenoic acid and methanol.
Reduction: 3-Hepten-1-ol and methanol.
Transesterification: A different ester and methanol.
Scientific Research Applications
3-Heptenoic acid, methyl ester has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3-heptenoic acid, methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 3-heptenoic acid and methanol, which can then participate in further biochemical reactions. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hexenoate: Similar in structure but with one less carbon atom.
Methyl heptanoate: Similar but lacks the double bond present in 3-heptenoic acid, methyl ester.
Methyl 6-heptenoate: Similar but with the double bond located at a different position.
Uniqueness
This compound is unique due to the position of its double bond, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .
Properties
IUPAC Name |
methyl hept-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNJTLUIHVCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339136 |
Source
|
Record name | 3-Heptenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50652-83-0 |
Source
|
Record name | 3-Heptenoic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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